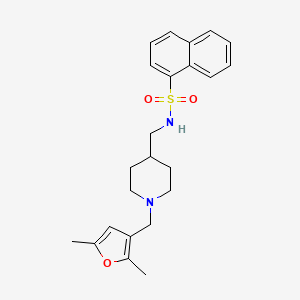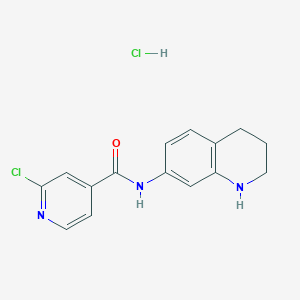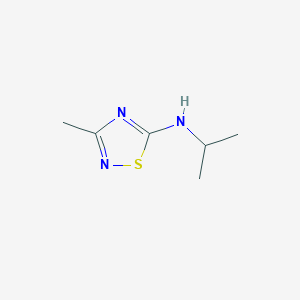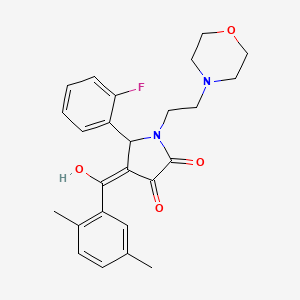
3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone, commonly known as DMQX, is a quinazolinone-derivative that is used in scientific research as a selective antagonist for the AMPA receptor. It has a molecular weight of 367.24 .
Physical and Chemical Properties Analysis
DMQX has a molecular weight of 367.250, a density of 1.4±0.1 g/cm3, and a boiling point of 542.2±60.0 °C at 760 mmHg . The melting point and other physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Synthesis and Biological Activities
Quinazolinone derivatives, including those structurally related to 3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone, have been synthesized and found to possess a wide range of biological activities. These activities span antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, anti-diabetic, and analgesic properties. For instance, the synthesis and analgesic activity of similar quinazolinone derivatives have been reported, showcasing significant analgesic effects in experimental models (Osarumwense Peter Osarodion, 2023).
Hypolipidemic Activities
A novel series of quinazolines and 4(3H)-quinazolinones, prepared by cyclization of certain derivatives, were found to lower triglyceride and total cholesterol levels, demonstrating hypolipidemic activity. This suggests potential applications in treating lipid disorders (Y. Kurogi et al., 1996).
Anti-inflammatory Agents
Quinazolinone derivatives have been designed and synthesized as non-ulcerogenic anti-inflammatory agents, showing promising anti-inflammatory activity with minimal gastric side effects. This indicates their potential as safer anti-inflammatory drugs (E. Manivannan & S. Chaturvedi, 2011).
Phosphodiesterase Inhibition
Some quinazolinone derivatives have been identified as potent and selective inhibitors of cyclic GMP phosphodiesterase (cGMP-PDE), suggesting their utility in cardiovascular diseases by promoting vasodilation through specific inhibition of cGMP-PDE (Y. Takase et al., 1994).
Antioxidant Properties
The synthesis and evaluation of 2-substituted quinazolin-4(3H)-ones for their antioxidant properties have been conducted, revealing that certain derivatives exhibit potent antioxidant and metal-chelating properties. This highlights their potential in oxidative stress-related disease prevention and treatment (Janez Mravljak et al., 2021).
Corrosion Inhibition
Quinazolinone derivatives have also been investigated as corrosion inhibitors for mild steel in acidic medium, demonstrating high inhibition efficiencies. This suggests their application in protecting metals from corrosion in industrial settings (N. Errahmany et al., 2020).
Propriétés
IUPAC Name |
3-(2,4-dichloro-5-methoxyphenyl)-2-methylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c1-22-14-8-13(10(17)7-11(14)18)20-15(21)9-5-3-4-6-12(9)19-16(20)23-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFXOJROZJKTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3N=C2SC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2562377.png)
methanone](/img/structure/B2562378.png)

![5-Benzyl-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2562381.png)
![2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2562383.png)





![5-Bromo-2-chloro-3H-imidazo[4,5-b]pyrazine](/img/structure/B2562395.png)
![5-Bromo-2-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2562396.png)
![2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2562398.png)
